2-(Hydroxymethyl)phenylboronic acid
Overview
Description
2-(Hydroxymethyl)phenylboronic acid is a boronic acid derivative that has gained attention due to its utility in various chemical reactions and its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss 2-(Hydroxymethyl)phenylboronic acid, they do provide insights into the behavior of phenylboronic acids and their derivatives in various chemical contexts.
Synthesis Analysis
The synthesis of related boronic acid compounds often involves the use of boronic acids as reagents or intermediates in organic reactions. For example, the synthesis of imino- and aminomethylphenylboronic acids from 2-formylphenylboronic acid with primary aromatic amines is described, showcasing the reactivity of boronic acid derivatives in the formation of new bonds . Additionally, the preparation of ortho-functionalized arylboronic acids through Br/Li exchange using BuLi/THF at -78 °C demonstrates the versatility of boronic acids in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom covalently bonded to an organic moiety. The crystal structure of imino- and aminomethylphenylboronic acids revealed hydrogen-bonded dimers with an additional intramolecular B–O–H…N hydrogen bond, indicating the stabilizing effect of hydrogen bonds in these compounds . This structural feature is crucial for understanding the reactivity and binding properties of boronic acids.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions. For instance, they are used as catalysts in the synthesis of benzoxazole derivatives through a cyanide-promoted reaction , and in the dehydrative amidation between carboxylic acids and amines . Moreover, they can react with carbohydrates to form anionic complexes detectable by mass spectrometry, as demonstrated in the analysis of the formose reaction . These reactions highlight the diverse chemical reactivity of phenylboronic acids and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their ability to form complexes with diols and sugars. The swelling properties of hydrogels containing methacrylamidophenylboronic acid (MPBA) are significantly affected by the presence of sugars like glucose and fructose, demonstrating the sensitivity of boronic acids to diol-containing compounds . This property is particularly relevant for the development of glucose-sensing materials and nonenzymatic glucose sensors.
Scientific Research Applications
Carbohydrate Chemistry
2-(Hydroxymethyl)phenylboronic acid is significantly utilized in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are crucial in synthesizing specifically substituted or oxidized sugar derivatives. This property is particularly useful for the isolation of compounds from mixtures, and these esters are stable under various conditions, allowing for the substitution or oxidation of unprotected hydroxyl groups. The phenylboronate protecting group can be removed under mild, neutral conditions, making these esters valuable for synthesizing specific carbonyl derivatives or specially substituted carbohydrate compounds (Ferrier, 1972).
Complexing Glycosides
Ortho-Hydroxymethyl phenylboronic acid (boronophthalide) has shown exceptional ability in complexing model glycopyranosides under physiologically relevant conditions. This is significant for targeting cell-surface glycoconjugates as most of them present free 4,6-diols. This property allows its use in designing oligomeric receptors and sensors to exploit multivalency effects, thereby enhancing the potential of boronic acids for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Organic Synthesis
It plays a role in organic synthesis, as seen in the phenylboronic acid catalyzed, cyanide promoted one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazoles. This process is characterized by mild conditions, short reaction times, and leads to high-purity crystalline products, demonstrating its utility in efficient synthesis methodologies (López-Ruiz et al., 2011).
Nanotechnology and Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have shown promising applications in drug delivery systems and biosensors. Its unique chemistry, particularly the formation of reversible complexes with polyols, including sugar, diol, and diphenol, offers significant opportunities in diagnostic and therapeutic applications (Lan & Guo, 2019).
Biomedical Applications
Phenylboronic acid-based glucose-responsive materials are highly significant in the field of drug delivery, especially for insulin delivery. Recent advances in the synthesis of such materials, particularly in the form of nanogels, micelles, and mesoporous silica nanoparticles, have widened their application scope in responsive drug delivery systems (Ma & Shi, 2014).
Glucose Sensing
Its incorporation into hydrogels has been used to develop glucose-sensitive materials. The binding of phenylboronic acids to glucose in hydrogels can induce volumetric changes, making them useful in the development of wearable real-time biomarker monitoring devices, such as glucose sensors (Elsherif et al., 2018).
Safety And Hazards
Future Directions
Boronic acids, including 2-(Hydroxymethyl)phenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs shortly .
properties
IUPAC Name |
[2-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOBSCDNXGFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402562 | |
Record name | 2-hydroxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)phenylboronic acid | |
CAS RN |
87199-14-2 | |
Record name | 2-hydroxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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